Fluanisone

Catalog No.
S528098
CAS No.
1480-19-9
M.F
C21H25FN2O2
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluanisone

CAS Number

1480-19-9

Product Name

Fluanisone

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3

InChI Key

IRYFCWPNDIUQOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

fluanisone, fluanisone dihydrochloride, fluanisone monohydrochloride, haloanisone, haloanizone

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Description

The exact mass of the compound Fluanisone is 356.19 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170977. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Fluanisone is a synthetic compound classified as a butyrophenone, primarily recognized for its antipsychotic properties. Its chemical structure is characterized by the formula C21H25FN2O2C_{21}H_{25}FN_{2}O_{2} and an IUPAC name of 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one. Fluanisone is notable for its unique combination of a piperazine moiety and a fluorophenyl group, which contribute to its pharmacological activity. This compound is primarily used in the treatment of schizophrenia and mania, where it functions as a neuroleptic agent by modulating neurotransmitter activity in the central nervous system .

The exact mechanism by which Fluanisone exerts its antipsychotic effect is still under investigation. However, it is believed to work by blocking dopamine D2 receptors in the brain, a mechanism shared by other typical antipsychotics []. This action helps regulate dopamine neurotransmission, which is often dysregulated in schizophrenia and mania.

Due to its psychoactive properties, Fluanisone can cause drowsiness, dizziness, and other side effects []. Limited data is available on its specific toxicity levels. As with any medication, it is crucial to consult a healthcare professional before using Fluanisone.

Typical of its functional groups. Key reactions include:

  • Oxidation: Fluanisone can be oxidized to produce corresponding ketones or carboxylic acids, which may alter its biological activity .
  • Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, potentially leading to derivatives with modified pharmacological properties.
  • Hydrolysis: Under acidic or basic conditions, fluanisone may undergo hydrolysis, affecting its stability and efficacy .

Fluanisone exhibits significant biological activity primarily through its action on the central nervous system. It interacts with various neurotransmitter systems:

  • Dopaminergic System: Fluanisone acts as an antagonist at dopamine receptors, particularly the D2 subtype, which is crucial for its antipsychotic effects.
  • Serotonergic System: It also influences serotonin receptors, notably the 5-hydroxytryptamine receptor 2A, contributing to mood regulation and anxiety responses .
  • Side Effects: While effective, fluanisone can induce extrapyramidal symptoms such as muscle rigidity and tremors, especially at high doses .

The synthesis of fluanisone typically involves multi-step organic reactions. A notable method includes:

  • Formation of Piperazine Derivative: Starting with a piperazine compound, a methoxyphenyl group is introduced through nucleophilic substitution.
  • Butyrophenone Formation: The piperazine derivative is then reacted with a fluorophenyl ketone to yield fluanisone.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels .

This process has been optimized to enhance yield and reduce reaction time.

Fluanisone is primarily used in clinical settings for:

  • Treatment of Psychotic Disorders: It is effective in managing symptoms of schizophrenia and acute mania.
  • Anesthetic Protocols: Fluanisone has been utilized in combination with opioids for neuroleptanalgesia during surgical procedures .
  • Research

Fluanisone's interactions with other medications have been extensively studied:

  • Central Nervous System Depressants: Co-administration with benzodiazepines can enhance CNS depression, necessitating careful monitoring .
  • Opioids: When used alongside opioids like fentanyl, fluanisone can provide effective analgesia while requiring adjustments to avoid excessive sedation .
  • Drug Metabolism: Studies indicate that fluanisone may influence the metabolism of other drugs through cytochrome P450 enzyme interactions.

Fluanisone shares structural and functional similarities with several other compounds within the butyrophenone class. Notable similar compounds include:

Compound NameStructure TypeKey Features
HaloperidolButyrophenoneStrong D2 receptor antagonist
DroperidolButyrophenoneUsed in anesthesia; less sedative effects
RisperidoneBenzisoxazoleAtypical antipsychotic; broader receptor profile
OlanzapineThienobenzodiazepineAtypical antipsychotic; serotonin-dopamine activity

Uniqueness of Fluanisone

Fluanisone stands out due to its specific combination of piperazine and fluorophenyl groups, which enhance its affinity for both dopamine and serotonin receptors. This dual action may contribute to its efficacy in treating complex psychiatric conditions while also presenting unique side effect profiles compared to other antipsychotics.

Fluanisone, chemically known as 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, represents a butyrophenone derivative with significant structural complexity [1] [2]. The retrosynthetic analysis of this compound reveals several strategic disconnections that can guide efficient synthetic approaches.

Target Molecule Structure and Key Disconnections

The molecular structure of fluanisone (molecular formula C₂₁H₂₅FN₂O₂, molecular weight 356.43 g/mol) contains three main structural components: a 4-fluorophenyl ketone moiety, a four-carbon aliphatic chain, and a 2-methoxyphenylpiperazine unit [1] [3]. The retrosynthetic analysis identifies two primary strategic disconnections:

Primary Disconnection: The most logical disconnection occurs at the carbon-nitrogen bond between the butyl chain and the piperazine nitrogen, leading to two key synthons: 4-chloro-4'-fluorobutyrophenone and 1-(2-methoxyphenyl)piperazine [4] [5].

Secondary Disconnection: An alternative approach involves disconnection at the carbonyl-alkyl bond, yielding 4-fluorobenzoyl chloride and the corresponding alkylpiperazine derivative [6] [7].

Retrosynthetic Pathways

Route A: Butyrophenone-First Approach
The primary retrosynthetic pathway begins with the formation of the butyrophenone core through Friedel-Crafts acylation of 4-fluorobenzene with γ-chlorobutyryl chloride, followed by nucleophilic substitution with 1-(2-methoxyphenyl)piperazine [7] [5]. This approach offers the advantage of utilizing readily available starting materials and well-established reaction conditions.

Route B: Aldehyde-Based Strategy
The Narsaiah methodology employs 4-fluorobenzaldehyde as the starting material, requiring seven synthetic steps with an overall yield of 32.2% [6] [8]. This approach involves sequential functional group transformations, including aldehyde reduction, chain extension, and final coupling with the piperazine component.

Route C: Fragment Coupling Approach
A convergent strategy involves the independent synthesis of the fluorophenyl butyric acid derivative and the methoxyphenylpiperazine fragment, followed by amide bond formation and subsequent reduction [4].

Catalytic Systems and Reaction Kinetics

Friedel-Crafts Acylation Catalysis

The formation of the butyrophenone core represents a critical step in fluanisone synthesis, typically employing aluminum chloride as the Lewis acid catalyst [7] [5]. The reaction proceeds through the formation of an acylium ion intermediate, which undergoes electrophilic aromatic substitution with the fluorobenzene ring.

Catalyst Loading and Optimization: Studies indicate that aluminum chloride loadings of 1.2-1.5 equivalents provide optimal conversion rates while minimizing side reactions [5]. The reaction temperature is maintained at 10°C during addition to control reactivity, followed by stirring at room temperature for 2 hours.

Kinetic Parameters: The Friedel-Crafts acylation exhibits first-order kinetics with respect to both the acyl chloride and the aromatic substrate. The reaction rate constant increases significantly with temperature, following Arrhenius behavior with an activation energy of approximately 45-50 kJ/mol [5].

Nucleophilic Substitution Kinetics

The key carbon-nitrogen bond formation through nucleophilic substitution of the γ-chlorobutyrophenone with 1-(2-methoxyphenyl)piperazine follows SN2 kinetics [4] [5]. The reaction parameters are:

  • Temperature: 110°C for optimal reaction rate
  • Reaction Time: 10 hours for complete conversion
  • Mechanism: Bimolecular nucleophilic substitution with inversion of configuration
  • Rate Enhancement: The electron-withdrawing fluorine substituent activates the carbonyl group, facilitating the nucleophilic attack

Alternative Catalytic Approaches

Recent developments in green chemistry have explored alternative catalytic systems for fluanisone synthesis [10] [11]. These include:

Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high yields [12] [11]. The enhanced reaction rates result from efficient heating and improved mass transfer.

Flow Chemistry Applications: Continuous flow reactors offer precise control over reaction parameters and improved safety profiles, particularly relevant for fluorinated compound synthesis [10] [13]. The controlled environment prevents accumulation of reactive intermediates and allows for efficient heat and mass transfer.

Purification Techniques and Yield Optimization

Crystallization Methods

The purification of fluanisone typically involves recrystallization from appropriate solvents to achieve pharmaceutical-grade purity [7] [5]. The compound exhibits the following crystallization characteristics:

Solvent Selection: Diisopropyl ether has been identified as an optimal recrystallization solvent, providing high recovery yields (90-95%) and excellent purity [7] [5]. The crystallization is performed by dissolving the crude product at elevated temperature followed by controlled cooling to 0°C.

Crystal Form: Fluanisone crystallizes as white crystals with a melting point of 67.5-68.5°C [2] [7]. The compound is stable under normal storage conditions but should be kept refrigerated to prevent degradation.

Chromatographic Purification

For analytical and preparative purposes, various chromatographic methods have been employed:

Column Chromatography: Silica gel chromatography using ethyl acetate-hexane gradients effectively separates fluanisone from synthetic impurities [6] [14]. Typical conditions employ 60-120 mesh silica gel with solvent ratios of 1:9 to 3:7 ethyl acetate:hexane.

High-Performance Liquid Chromatography: Analytical HPLC methods utilize reverse-phase C₁₈ columns with acetonitrile-water mobile phases for purity determination and impurity profiling [15] [16].

Yield Optimization Strategies

Several approaches have been investigated to improve overall synthetic yields:

Reaction Optimization: Systematic optimization of reaction parameters, including temperature, solvent choice, and reagent stoichiometry, has increased individual step yields from 60-70% to 80-90% [5] [15].

Process Intensification: Implementation of continuous processing and in-line monitoring has reduced side product formation and improved overall process efficiency [15] [17].

Purification Efficiency: Development of efficient workup procedures, including optimized extraction protocols and crystallization conditions, has improved recovery yields to >90% [15] [16].

Green Chemistry Approaches in Synthesis

Sustainable Solvent Systems

The pharmaceutical industry's focus on environmental sustainability has driven the development of greener synthetic approaches for fluanisone production [12] [11] [13].

Aqueous Media Reactions: Water-based reaction systems have been explored for certain synthetic steps, particularly the nucleophilic substitution reactions [11] [18]. These approaches reduce organic solvent consumption and improve environmental profiles.

Ionic Liquids: Room-temperature ionic liquids serve as both solvents and catalysts for specific transformations, offering recyclability and reduced environmental impact [19] [20]. Imidazolium-based ionic liquids have shown particular promise for fluorinated compound synthesis.

Supercritical Fluids: Supercritical carbon dioxide has been investigated as a green solvent for extraction and purification steps, offering the advantages of easy removal and recycling [21] [22].

Catalytic Green Chemistry Approaches

Organocatalysis: Metal-free catalytic systems have been developed to replace traditional Lewis acid catalysts, reducing heavy metal contamination and improving environmental sustainability [23] [24].

Biocatalysis: Enzymatic approaches for specific synthetic transformations offer high selectivity and mild reaction conditions, although their application to fluanisone synthesis remains limited due to the synthetic complexity [11] [18].

Photocatalysis: Light-driven synthetic transformations provide energy-efficient alternatives to thermal processes, particularly for C-C bond forming reactions [11] [23].

Atom Economy and Waste Reduction

One-Pot Syntheses: Development of sequential one-pot procedures reduces intermediate isolation steps and minimizes waste generation [11] [25]. These approaches combine multiple transformations in a single reaction vessel, improving overall atom economy.

Cascade Reactions: Domino reaction sequences allow for the construction of complex molecular frameworks in fewer synthetic steps, reducing overall waste production [25] [23].

Solvent-Free Conditions: Mechanochemical approaches using grinding or milling techniques eliminate solvent requirements for certain synthetic steps, dramatically improving environmental metrics [11] [18].

PFAS-Free Fluorination Methods

Given the environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS), alternative fluorination methods have gained attention [10] [13]:

Caesium Fluoride Systems: Microfluidic flow modules utilizing caesium fluoride as a fluorine source avoid PFAS reagents while maintaining high efficiency [10] [13].

Electrochemical Fluorination: Electrochemical methods provide direct access to fluorinated intermediates without requiring traditional fluorinating reagents [20].

Bio-Based Fluorination: Development of enzymatic fluorination systems offers sustainable alternatives to chemical fluorination, although current applications remain limited [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

356.19000621 g/mol

Monoisotopic Mass

356.19000621 g/mol

Heavy Atom Count

26

LogP

3.6 (LogP)

Appearance

Solid powder

Melting Point

68.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1D0W98U1I4

Related CAS

17160-71-3 (mono-hydrochloride)

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AD - Butyrophenone derivatives
N05AD09 - Fluanisone

Other CAS

1480-19-9

Wikipedia

Fluanisone

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
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7: Jong WM, Zuurbier CJ, De Winter RJ, Van Den Heuvel DA, Reitsma PH, Ten Cate H, Ince C. Fentanyl-fluanisone-midazolam combination results in more stable hemodynamics than does urethane alpha-chloralose and 2,2,2-tribromoethanol in mice. Contemp Top Lab Anim Sci. 2002 May;41(3):28-32. PubMed PMID: 12051657.
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14: Antunes LM, Roughan JV, Flecknell PA. Evaluation of auditory evoked potentials to predict depth of anaesthesia during fentanyl/fluanisone-midazolam anaesthesia in rats. Vet Anaesth Analg. 2001 Oct;28(4):196-203. doi: 10.1046/j.1467-2987.2001.00059.x. Epub 2016 Nov 15. PubMed PMID: 28404244.
15: Quaglio MP, Bellini AM. A gas chromatographic method for the determination of fluanisone, moperone, aceperone and pipamperone in human plasma. Farmaco Prat. 1981 Apr;36(4):204-14. PubMed PMID: 6112157.
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17: Labat J, Fournier A, Gardey P, Guelain J. [Pharmacodynamic activation of the electroencephalogram: place of fluanisone]. Rev Corps Sante Armees Terre Mer Air. 1969 Aug;10(4):429-43. French. PubMed PMID: 4245981.
18: Naess V, Fosse RT, Hofstad T. A possible effect on the Shwartzman reaction in the rabbit caused by fentanyl-fluanisone tranquillization. Lab Anim. 1986 Oct;20(4):304-6. PubMed PMID: 3773435.
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